

# A Comparative Guide to the Systemic Absorption of Topical Crisaborole

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of topical treatments for atopic dermatitis (AD), the systemic absorption profile of a drug is a critical determinant of its safety and therapeutic index. This guide provides an in-depth, comparative analysis of the systemic absorption of crisaborole, a non-steroidal phosphodiesterase-4 (PDE4) inhibitor, against two established classes of topical therapies: corticosteroids and calcineurin inhibitors. By synthesizing pharmacokinetic data, exploring metabolic pathways, and detailing the experimental methodologies used for assessment, this document serves as a comprehensive resource for professionals in drug development and dermatological research.

## Introduction: The Imperative of Minimizing Systemic Exposure

The primary goal of topical drug delivery is to maximize local efficacy in the skin while minimizing systemic absorption to avoid off-target effects. For chronic conditions like atopic dermatitis, where treatment can be long-term and applied over large surface areas, a favorable systemic absorption profile is paramount. Crisaborole was developed as a low-molecular-weight compound to facilitate skin penetration, but with a chemical structure designed for rapid metabolism upon entering systemic circulation, thereby limiting systemic exposure.<sup>[1]</sup> This guide will dissect the evidence supporting this profile and place it in the context of its therapeutic alternatives.

## Comparative Systemic Pharmacokinetics

A direct comparison of the systemic exposure of crisaborole, topical corticosteroids (TCS), and topical calcineurin inhibitors (TCIs) is essential for a comprehensive risk-benefit assessment. While head-to-head clinical trials directly comparing the systemic absorption of all three classes are not readily available, a wealth of data from individual maximal usage trials and other pharmacokinetic studies allows for a robust comparative analysis.[\[2\]](#)[\[3\]](#)

### Crisaborole

Clinical studies have consistently demonstrated low systemic absorption of crisaborole following topical application.[\[4\]](#) In a maximal-use systemic exposure study in pediatric patients (ages 2 to 17 years) with extensive AD, twice-daily application of crisaborole ointment 2% resulted in quantifiable plasma concentrations in all subjects, with steady-state being reached by day 8.[\[5\]](#)

Pharmacokinetic Parameter	Crisaborole (Day 8) <a href="#">[5]</a>	Metabolite AN7602 (Day 8) <a href="#">[5]</a>	Metabolite AN8323 (Day 8) <a href="#">[5]</a>
Mean Cmax (ng/mL)	127 ± 196	40.8 ± 48.6	6150 ± 4790
Mean AUC <sub>0-12</sub> (ng*h/mL)	949 ± 1240	290 ± 313	63,400 ± 49,000

It is crucial to note that crisaborole is rapidly and extensively metabolized into two major inactive metabolites, AN7602 and AN8323.[\[4\]](#)[\[6\]](#) The systemic exposure to the active drug, crisaborole, is therefore limited.[\[1\]](#) A study in infants aged 3 to <24 months with mild-to-moderate AD also showed comparable systemic exposure to that observed in older children and adults, based on nonlinear regression analysis.[\[7\]](#)

### Topical Corticosteroids (TCS)

The systemic absorption of topical corticosteroids is highly variable and depends on several factors, including the potency of the steroid, the vehicle, the integrity of the epidermal barrier, the use of occlusion, and the age of the patient.[\[8\]](#)[\[9\]](#) High-potency corticosteroids, such as clobetasol propionate and betamethasone dipropionate, have a greater potential for systemic

absorption and associated side effects, including hypothalamic-pituitary-adrenal (HPA) axis suppression.[5][10][11][12]

For instance, a study on the application of 25 g of clobetasol propionate 0.05% ointment to the whole body under occlusion in healthy volunteers resulted in peak plasma levels of approximately 0.5 ng/mL at 12 hours.[13] In patients with extensive eczema, the absorption was greater.[13] Another study on betamethasone dipropionate cream applied to patients with psoriasis or atopic dermatitis showed systemic absorption sufficient to cause reversible HPA axis suppression.[10]

Drug	Potency	Condition	Systemic Effect
Clobetasol Propionate 0.05%	Very High	Psoriasis/Eczema	HPA axis suppression with weekly use of 45-90g.[5]
Betamethasone Dipropionate 0.05%	High	Psoriasis/Atopic Dermatitis	Reversible HPA axis suppression.[10]
Fluticasone Propionate 0.005%	Medium	Healthy Volunteers (occluded)	Plasma levels of 0.08 to 0.22 ng/mL.[14]

## Topical Calcineurin Inhibitors (TCIs)

Topical calcineurin inhibitors, including tacrolimus and pimecrolimus, generally exhibit very low systemic absorption.[15] Studies in both adult and pediatric patients with atopic dermatitis have shown that blood concentrations of tacrolimus are often below the limit of quantification.[16][17]

In a study of infants with atopic dermatitis treated with pimecrolimus cream 1%, 96% of blood concentrations measured were below 2 ng/mL, with the majority (71%) being below 0.5 ng/mL.[18][19] Similarly, for tacrolimus ointment, the majority of blood concentration samples in clinical trials were less than 1 ng/mL.[17]

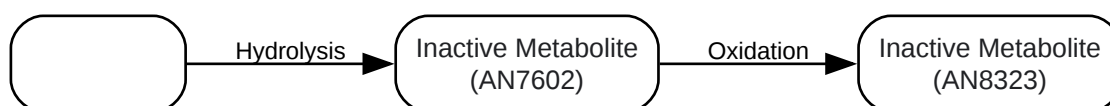
Drug	Patient Population	Key Finding
Pimecrolimus 1%	Infants (3-23 months)	96% of blood concentrations < 2 ng/mL.[18][19]
Tacrolimus 0.1%	Adults	Blood concentrations 1800 times lower than skin concentrations.[16][20]

## Metabolic Pathways: A Key Differentiator

The fate of the drug once it reaches the systemic circulation is a critical aspect of its safety profile.

### Crisaborole

Crisaborole is rapidly and extensively metabolized into inactive metabolites.[6] The primary metabolite, 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol (AN7602), is formed through hydrolysis and is further metabolized to 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid (AN8323) via oxidation.[4] These metabolites lack the phosphodiesterase-4 inhibitory activity of the parent compound.[1]



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Metabolic pathway of crisaborole.

## Topical Corticosteroids

Topical corticosteroids that are absorbed systemically undergo metabolism primarily in the liver, similar to their systemically administered counterparts.[10][21] For example, fluticasone propionate is metabolized by cytochrome P450 3A4 to an inactive 17- $\beta$ -carboxylic acid metabolite.[14][22] Betamethasone dipropionate is also metabolized in the liver and excreted by the kidneys.[10][23]

## Topical Calcineurin Inhibitors

Tacrolimus is metabolized by the cytochrome P450 3A4 isoenzyme in the liver, forming several metabolites, with the 13-o-demethylated metabolite being the major one.[24][25]

## Experimental Methodologies for Assessing Systemic Absorption

The assessment of systemic absorption of topical drugs is guided by rigorous experimental protocols and regulatory guidelines.[26][27][28]

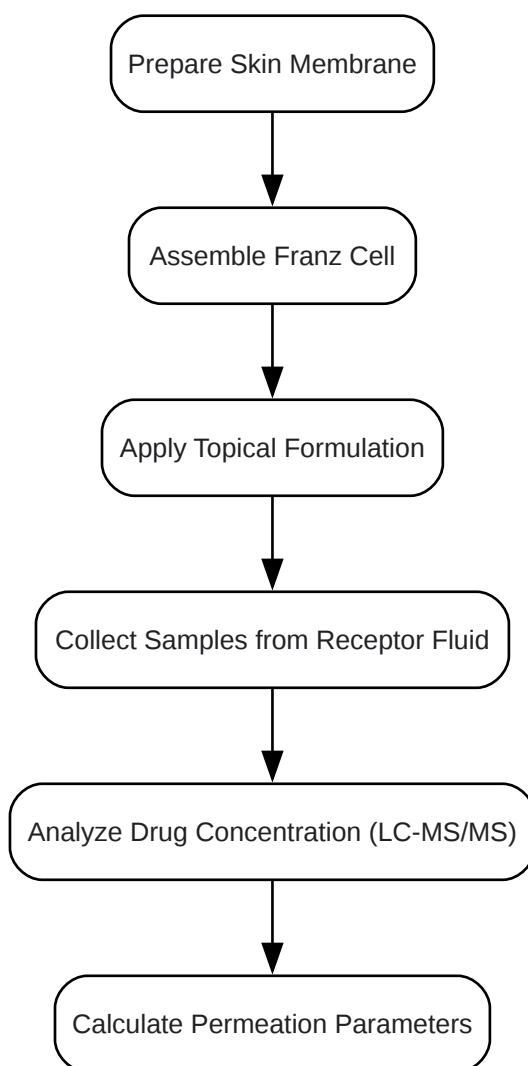
### In Vitro Permeation Testing (IVPT)

IVPT is a key in vitro method used to evaluate the percutaneous absorption of a topical drug product. The Franz diffusion cell is the most common apparatus used for this purpose.[1][6]

Experimental Protocol: In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells

- Membrane Preparation:
  - Excised human or animal skin (e.g., porcine ear skin) is used as the membrane.[6]
  - The skin is carefully prepared to a specific thickness, and its integrity is verified.
- Franz Cell Assembly:
  - The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.[6]
  - The receptor chamber is filled with a physiologically relevant receptor solution (e.g., phosphate-buffered saline), which is continuously stirred and maintained at a constant temperature (typically 32°C).[6]
- Dosing:
  - A precise amount of the topical formulation is applied to the surface of the skin in the donor chamber.

- Sampling:
  - At predetermined time intervals, samples are withdrawn from the receptor solution and replaced with fresh solution to maintain sink conditions.[\[1\]](#)
- Analysis:
  - The concentration of the drug in the collected samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Interpretation:
  - The cumulative amount of drug permeated per unit area is plotted against time to determine the steady-state flux ( $J_{ss}$ ) and the lag time ( $t_{lag}$ ).[\[1\]](#)



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Workflow for In Vitro Permeation Testing (IVPT).

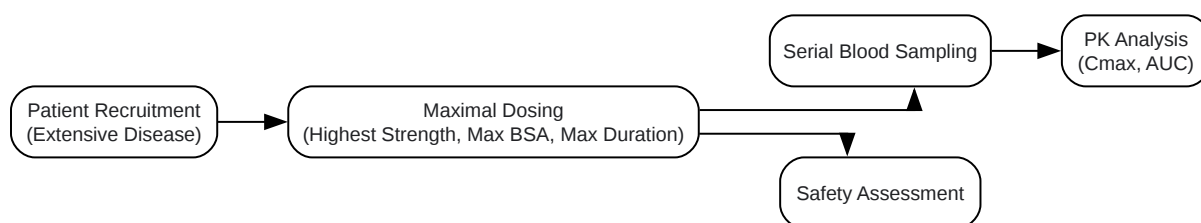
## Maximal Usage Trials (MUsT)

MUsT are clinical studies designed to evaluate the systemic exposure of a topical drug under conditions of maximal use, as anticipated in the product labeling.<sup>[8][21][26][27][29][30]</sup> This provides a worst-case scenario for systemic absorption.

Experimental Protocol: Maximal Usage Trial (MUsT)

- Subject Selection:

- Enroll patients with the target disease (e.g., atopic dermatitis) who have a large body surface area (BSA) affected.[21]
- Dosing Regimen:
  - Administer the highest proposed strength of the topical formulation.
  - Apply the product at the maximum frequency and duration specified in the proposed label.[21]
  - Treat the maximal treatable BSA.
- Pharmacokinetic Sampling:
  - Collect serial blood samples at predefined time points over the dosing interval to determine the full pharmacokinetic profile (C<sub>max</sub>, T<sub>max</sub>, AUC).
- Bioanalysis:
  - Quantify the concentration of the parent drug and its major metabolites in plasma using a validated bioanalytical method.
- Safety Monitoring:
  - Monitor subjects for any systemic adverse events and, if relevant, for effects on specific biomarkers (e.g., cortisol levels for corticosteroids).



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Key components of a Maximal Usage Trial (MUST).



## Conclusion: A Favorable Profile for Crisaborole

The collective evidence from pharmacokinetic studies, metabolic profiling, and rigorous experimental assessments indicates that topical crisaborole has a favorable systemic absorption profile characterized by low systemic exposure to the active drug and rapid conversion to inactive metabolites.[1][4] This profile compares favorably with topical corticosteroids, particularly high-potency formulations, which carry a greater risk of systemic side effects, and is in line with the minimal systemic absorption observed with topical calcineurin inhibitors.[2][12] For drug development professionals and researchers, understanding the nuances of these systemic absorption profiles and the methodologies used to assess them is crucial for the continued development of safe and effective topical therapies for atopic dermatitis.

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